

# A Comparative Guide to the Efficacy of Preclinical PKM2 Activators

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | PKM2 activator 4 |           |
| Cat. No.:            | B15575403        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of prominent preclinical pyruvate kinase M2 (PKM2) activators, focusing on TEPP-46 (also known as ML265) and DASA-58. The data presented is compiled from various studies to offer an objective overview of their performance, supported by experimental methodologies and pathway visualizations to aid in research and development.

### Introduction to PKM2 Activation

Pyruvate kinase M2 (PKM2) is a key glycolytic enzyme that is predominantly expressed in cancer cells and plays a crucial role in metabolic reprogramming.[1][2] Unlike its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[1][2] In many tumors, the dimeric form is prevalent, which slows the final step of glycolysis and allows for the redirection of glycolytic intermediates into biosynthetic pathways necessary for rapid cell proliferation.[1][2] Small molecule activators that stabilize the active tetrameric form of PKM2 are being investigated as a therapeutic strategy to reverse this metabolic phenotype and inhibit tumor growth.[1][3]

## **Quantitative Comparison of PKM2 Activators**

The following table summarizes the key quantitative data for the most well-characterized preclinical PKM2 activators, TEPP-46 (ML265) and DASA-58. These small molecules are



allosteric activators that bind to a site distinct from the endogenous activator fructose-1,6-bisphosphate (FBP).[3][4]

| Parameter                       | TEPP-46 (ML265)                                                                                                          | DASA-58                                                                                                                               | Reference             |
|---------------------------------|--------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|-----------------------|
| AC50 (in vitro)                 | 92 nM                                                                                                                    | 38 nM                                                                                                                                 | [3][4][5][6][7][8][9] |
| EC50 (cellular)                 | Not explicitly reported, but active in cells                                                                             | 19.6 μM (A549 cells)                                                                                                                  | [4]                   |
| Selectivity                     | High selectivity over PKM1, PKL, and PKR                                                                                 | High selectivity over PKM1                                                                                                            | [6][9]                |
| Effect on Lactate<br>Production | Increased lactate secretion in H1299 cells; capable of inducing lactate levels in some breast cancer cell lines.[10][11] | Decreased lactate production in H1299 cells; increased extracellular acidification and lactate levels in breast cancer cell lines.[4] |                       |
| Effect on Cell<br>Proliferation | No significant effect under normoxia; decreased proliferation under hypoxia.[4][5]                                       | No significant effect<br>under normoxia;<br>decreased<br>proliferation under<br>hypoxia.[4]                                           | <u>-</u>              |
| In Vivo Efficacy                | Reduced tumor size,<br>weight, and<br>occurrence in an<br>H1299 mouse<br>xenograft model.[12]                            | Has shown efficacy in preclinical models.[14]                                                                                         |                       |

Note: AC50 (half-maximal activation concentration) and EC50 (half-maximal effective concentration) values can vary depending on the specific assay conditions. The conflicting reports on the effect on lactate production may be due to differences in experimental conditions, such as the cell lines used and the duration of treatment.



# **Signaling Pathways and Experimental Workflows**

To visualize the mechanism of action and experimental evaluation of these compounds, the following diagrams are provided.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. TEPP-46 | ML265 | PKM2 activator | antitumor | TargetMol [targetmol.com]
- 7. israelsenlab.org [israelsenlab.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The PKM2 activator TEPP-46 suppresses kidney fibrosis via inhibition of the EMT program and aberrant glycolysis associated with suppression of HIF-1α accumulation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Efficacy of Preclinical PKM2 Activators]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575403#comparing-the-efficacy-of-different-pkm2-activators]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com